1,2-Bis(trifluoromethanesulfonyl)ethene
Description
1,2-Bis(trifluoromethanesulfonyl)ethene is a highly fluorinated ethene derivative featuring two trifluoromethanesulfonyl (-SO₂CF₃) groups attached to a central ethene backbone. These electron-withdrawing substituents confer exceptional thermal and chemical stability, making the compound valuable in applications such as catalysis, polymer chemistry, and materials science.
Properties
CAS No. |
65100-18-7 |
|---|---|
Molecular Formula |
C4H2F6O4S2 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1,2-bis(trifluoromethylsulfonyl)ethene |
InChI |
InChI=1S/C4H2F6O4S2/c5-3(6,7)15(11,12)1-2-16(13,14)4(8,9)10/h1-2H |
InChI Key |
KGWHIEWACAUOFE-UHFFFAOYSA-N |
Canonical SMILES |
C(=CS(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Ethene Derivatives
Patent CN112299960B (2020) describes the synthesis of bis(2,2,2-trifluoroethyl) ether through nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with trifluoroethanol in the presence of potassium hydroxide. While this method targets ethers, its use of halogenated trifluoroethyl precursors suggests a potential pathway to 1,2-BTFE via analogous sulfonylation. For example, treating 1,2-dichloroethene with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) under basic conditions could yield 1,2-BTFE , though this route remains hypothetical and untested in the reviewed literature.
Hydrodesulfonylation of Bis(sulfonyl) Precursors
The hydrodesulfonylation strategy reported by Petcu et al. (2024) for cyclobutenes could be adapted for 1,2-BTFE synthesis. Starting from a 1,2-bis(triflyl)cyclobutane derivative, selective removal of one sulfonyl group via fluoride attack might yield 1,2-BTFE . However, the stability of the intermediate allylic carbanion (INT-III ) and the risk of regiochemical scrambling present significant challenges.
Challenges and Limitations in Existing Methods
Regioselectivity and Stability Issues
The electron-deficient nature of 1,2-BTFE predisposes it to dimerization or polymerization under standard conditions. Furthermore, the steric and electronic effects of the 1,2-substitution pattern complicate the selective introduction of triflyl groups. Current methods for bis(triflyl) compounds, such as those in patent CN101456832A (2008), focus on imide salts rather than alkenes, limiting their applicability.
Solvent and Catalyst Compatibility
Petcu et al. (2024) identified acetonitrile as the optimal solvent for bis(triflyl)ethylation due to its ability to stabilize reactive intermediates. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may similarly facilitate 1,2-BTFE synthesis, but their efficacy remains untested. Catalysts such as TBAF are critical for desulfonylation but may induce side reactions in ethene systems.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethanesulfonyl)ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sulfonyl compounds.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
1,2-Bis(trifluoromethanesulfonyl)ethene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethanesulfonyl)ethene involves its interaction with various molecular targets. The trifluoromethanesulfonyl groups are highly reactive, allowing the compound to participate in a range of chemical reactions. These interactions often involve the formation of strong bonds with nucleophiles, leading to the formation of stable products.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Ethene Derivatives
*Calculated based on substituents.
Key Observations:
- Electron-Withdrawing vs. Donor Groups: The trifluoromethanesulfonyl groups in the target compound contrast with electron-donating groups like ethylthio (-S-C₂H₅) or phosphine (-P(C₆H₅)₂), which influence redox behavior and coordination chemistry .
- Planarity and Conjugation : Compounds like (E)-1,2-di(1H-tetrazol-5-yl)ethene achieve planarity through conjugated tetrazolyl groups, enhancing density and detonation performance (9017 m/s velocity vs. RDX: 8795 m/s) .
Functional and Application Comparisons
Key Insights:
- Energetic Materials : Tetrazolyl-substituted ethenes (e.g., compound 6 in ) outperform traditional explosives like RDX due to enhanced density and detonation velocity, whereas sulfonyl-substituted analogs may prioritize stability over energy release.
Thermal and Chemical Stability
- Trifluoromethanesulfonyl Groups : The strong electron-withdrawing nature of -SO₂CF₃ likely imparts superior thermal stability compared to phenylsulfonyl (-SO₂C₆H₅) or alkylthio (-S-C₂H₅) groups, which are more prone to oxidative degradation .
- Perfluoroalkyl vs. Tetrazolyl : Perfluorinated ethenes (e.g., 1,2-bis(perfluorobutyl)ethene) exhibit chemical inertness ideal for gas transport , while tetrazolyl derivatives prioritize structural rigidity for energy storage .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1,2-bis(trifluoromethanesulfonyl)ethene derivatives?
- Methodological Answer : Derivatives like N,N′-bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine are synthesized via sulfonation of ethylenediamine precursors using trifluoromethanesulfonyl chloride under anhydrous conditions. Key steps include maintaining low temperatures (0–5°C) to control exothermic reactions and using bases like triethylamine to neutralize HCl byproducts. Purification involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) . For enantiomerically pure derivatives, chiral auxiliaries or asymmetric catalysis may be employed, requiring characterization by chiral HPLC to confirm enantiomeric excess (>99% ee) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : NMR confirms the presence of trifluoromethanesulfonyl groups (δ ~ -75 ppm for CF signals).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 476.41 for CHFNOS) .
- Elemental Analysis : Matches calculated C/H/N/S percentages to experimental values (±0.3% tolerance).
- GC Purity Checks : For non-ionic derivatives, GC with flame ionization detection ensures >95% purity .
Q. What are critical storage and handling protocols for this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials at -20°C to prevent hydrolysis of the sulfonyl groups. Conduct moisture-sensitive reactions in gloveboxes or using Schlenk techniques. Regularly validate stability via NMR to detect decomposition (e.g., new peaks indicating sulfonic acid formation) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethanesulfonyl group influence catalytic activity in asymmetric synthesis?
- Methodological Answer : The strong electron-withdrawing nature of the -SOCF group enhances Lewis acidity in metal complexes (e.g., Ru or Pd catalysts), improving enantioselectivity in hydrogenation or cross-coupling reactions. To quantify this, compare turnover frequencies (TOF) and enantiomeric excess (ee) using derivatives with weaker electron-withdrawing groups (e.g., -SOPh). X-ray crystallography of metal-ligand complexes reveals bond-length alterations correlated with catalytic performance .
Q. What experimental approaches resolve contradictions in reported solvent effects on ionic liquid derivatives?
- Methodological Answer : For ionic liquids like 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, conflicting conductivity data may arise from trace water. Address this by:
- Karl Fischer Titration : Ensure water content <50 ppm.
- Variable-Temperature Studies : Measure ionic conductivity (5–80°C) to assess Arrhenius behavior and identify non-ideal solvent interactions.
- DFT Calculations : Model ion-pair dissociation energies to rationalize solvent-dependent mobility .
Q. How can stereochemical outcomes be optimized in chiral bis(trifluoromethanesulfonyl)ethene-based catalysts?
- Methodological Answer : Use combinatorial ligand screening to identify optimal stereoelectronic profiles. For example, test (1R,2R) vs. (1S,2S) configurations in asymmetric aldol reactions. Monitor reaction progress via in-situ IR or Raman spectroscopy to correlate intermediate geometries with ee values. Pair with XANES spectroscopy to track metal oxidation states during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
